3-(4-Phenylimidazol-1-yl)propionic acid

Description

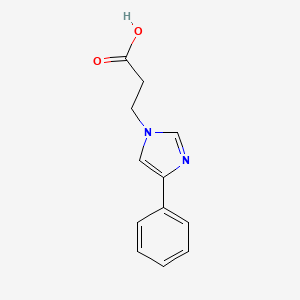

3-(4-Phenylimidazol-1-yl)propionic acid is a heterocyclic compound featuring a propionic acid backbone substituted with a 4-phenylimidazole group. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, enables hydrogen bonding and π-π stacking interactions, which are critical for receptor binding and catalytic activity in biological systems.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-(4-phenylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)6-7-14-8-11(13-9-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16) |

InChI Key |

WKFPBOOZXKFGPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(4′-Hydroxyphenyl)propionic Acid

- Biological Activity: Acts as a biomarker for flavonoid intake (e.g., naringin) and undergoes microbial dehydroxylation to form benzoic acid derivatives .

- Its phenolic group increases polarity, enhancing solubility in aqueous environments compared to the phenylimidazole derivative.

3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid (CPP)

- Structural Features : Contains a piperazine ring and phosphonic acid group instead of imidazole and phenyl.

- Biological Activity : High-affinity NMDA receptor antagonist (Kd = 201 nM) with stereoselective binding for glutamate analogs .

- Key Differences : The phosphonic acid and piperazine groups confer strong ionic interactions and selectivity for NMDA receptors, unlike the imidazole-based compound, which may target different receptors (e.g., histamine or cytochrome P450 enzymes).

3-(4-Fluorobenzoyl)propionic Acid

- Structural Features : Propionic acid with a 4-fluorobenzoyl substituent.

- Applications : Used in biochemical studies to probe protein and DNA interactions due to fluorine’s electronegativity and stability .

- Key Differences : The fluorobenzoyl group introduces electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-rich phenylimidazole moiety.

3-(4-Benzylpiperazin-1-yl)propanoic Acid

- Structural Features: Propanoic acid linked to a benzylpiperazine group.

- Synthesis : High-yield routes (97% purity) are documented, emphasizing its utility in pharmaceutical intermediates .

Comparative Data Table

Research Findings and Implications

- Metabolic Pathways: Phenolic propionic acids (e.g., 3-(4′-hydroxyphenyl)propionic acid) are extensively metabolized by gut microbiota, producing benzoic acid derivatives . The phenylimidazole analog may exhibit slower degradation due to steric hindrance from the imidazole ring.

- Receptor Specificity : CPP’s NMDA receptor affinity highlights the impact of charged groups (e.g., phosphonic acid) on target selectivity . The target compound’s imidazole may instead interact with heme-containing enzymes or histamine receptors.

- Synthetic Accessibility : Benzylpiperazine derivatives are synthesized with high yields (~97%), suggesting that similar strategies could optimize production of the phenylimidazole variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.